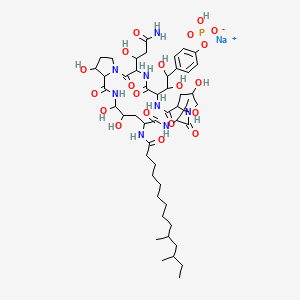
Hydroxyprolin
Übersicht
Beschreibung
Hydroxyproline is an amino acid that is a major component of the protein collagen. It was first isolated from gelatin by Hermann Emil Fischer in 1902. Hydroxyproline is produced by the hydroxylation of the amino acid proline, a reaction catalyzed by the enzyme prolyl hydroxylase. This compound plays a crucial role in stabilizing the triple-helix structure of collagen, which is essential for the structural integrity of connective tissues such as skin, bone, and cartilage .
Wissenschaftliche Forschungsanwendungen
Hydroxyprolin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als chiraler Baustein bei der Synthese von Pharmazeutika und anderen organischen Verbindungen verwendet.
Biologie: this compound ist für die Stabilität von Kollagen unerlässlich und wird als Marker für den Kollagengehalt in biologischen Proben verwendet.
Medizin: Es wird bei der Diagnose des Knochenumsatzes und der Leberfibrose eingesetzt. Hydroxyprolinspiegel im Urin und im Blut können den Abbau von Kollagen anzeigen.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Rolle bei der Kollagenstabilität aus. Die Hydroxylierung von Prolinresten in Kollagen erhöht die Stabilität der Kollagentripelhelix durch Bildung von Wasserstoffbrückenbindungen. Diese Stabilisierung ist entscheidend für die strukturelle Integrität von Bindegewebe. Das Enzym Prolylhydroxylase katalysiert die Hydroxylierungsreaktion, die molekularen Sauerstoff, zweiwertiges Eisen und Ascorbinsäure als Kofaktoren benötigt .
Ähnliche Verbindungen:
Prolin: Der Vorläufer von this compound, der sich durch das Vorhandensein einer Hydroxylgruppe unterscheidet.
Hydroxylysin: Eine weitere hydroxylierte Aminosäure, die in Kollagen vorkommt und eine ähnliche Rolle bei der Stabilisierung der Kollagenstruktur spielt.
Lysin: Der Vorläufer von Hydroxylysin, der sich durch das Vorhandensein einer Hydroxylgruppe unterscheidet.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, die Kollagentripelhelix durch Wasserstoffbrückenbindungen zu stabilisieren. Diese Eigenschaft wird nicht von Prolin oder Lysin geteilt, was this compound für die strukturelle Integrität von Kollagen unerlässlich macht .
Wirkmechanismus
Target of Action
Hydroxyproline is a neutral heterocyclic protein amino acid . It is a major component of the protein collagen , which is one of the main building blocks of connective tissue such as skin, bone, and cartilage . Thus, its primary targets are these tissues, particularly when they are damaged .
Mode of Action
Hydroxyproline is produced by the hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis . This post-translational modification takes place in the lumen of the endoplasmic reticulum . In the canonical collagen Xaa-Yaa-Gly triad (where Xaa and Yaa are any amino acid), a proline occupying the Yaa position is hydroxylated to give a Xaa-Hyp-Gly sequence . This modification of the proline residue increases the stability of the collagen triple helix .
Biochemical Pathways
Hydroxyproline and its minor analogue trans-3-hydroxyproline are formed from the post-translational hydroxylation of proteins, primarily collagen . In animals, most of the collagen-derived trans-4-hydroxyproline is catabolized to glycine via the trans-4-hydroxyproline oxidase pathway, and trans-3-hydroxyproline is degraded via the trans-3-hydroxyproline dehydratase pathway to ornithine and glutamate . This conserves dietary and endogenously synthesized proline and arginine .
Result of Action
The presence of hydroxyproline in collagen increases the stability of the collagen triple helix . This is crucial for the repair of damaged connective tissues such as skin, bone, and cartilage . Hydroxyproline is also used as a diagnostic marker of bone turnover and liver fibrosis .
Action Environment
The action of hydroxyproline can be influenced by various environmental factors. For instance, the formation of hydroxyproline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .
Biochemische Analyse
Biochemical Properties
Hydroxyproline is primarily found in collagen, where it constitutes approximately 13.5% of the protein . It is synthesized through the hydroxylation of proline by the enzyme prolyl hydroxylase, which requires vitamin C as a cofactor . This hydroxylation occurs in the lumen of the endoplasmic reticulum. Hydroxyproline interacts with other amino acids, such as glycine and proline, to form the triple helix structure of collagen, providing stability and strength to the protein .
Cellular Effects
Hydroxyproline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor, which are important for cell signaling and metabolic regulation . Hydroxyproline also contributes to the modulation of cell metabolism, growth, development, and responses to nutritional and physiological changes .
Molecular Mechanism
At the molecular level, hydroxyproline exerts its effects through binding interactions with biomolecules and enzyme activation. The hydroxylation of proline residues in collagen by prolyl hydroxylase increases the stability of the collagen triple helix . This modification enhances the protein’s resistance to degradation and contributes to the structural integrity of connective tissues. Hydroxyproline also plays a role in scavenging reactive oxygen species, thereby protecting cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxyproline can change over time. Hydroxyproline is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that hydroxyproline maintains its structural role in collagen and continues to support cellular functions over extended periods . The stability and activity of hydroxyproline can be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of hydroxyproline vary with different dosages in animal models. Studies have shown that supplementing hydroxyproline to plant-based diets can alleviate oxidative stress and increase collagen synthesis and accretion in the body . High doses of hydroxyproline can lead to adverse effects, such as toxicity and metabolic imbalances . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
Hydroxyproline is involved in several metabolic pathways. In animals, most of the collagen-derived hydroxyproline is catabolized to glycine via the hydroxyproline oxidase pathway . This pathway conserves dietary and endogenously synthesized proline and arginine. Hydroxyproline can also be degraded to ornithine and glutamate via the hydroxyproline dehydratase pathway . These metabolic pathways play a crucial role in maintaining amino acid balance and supporting cellular functions.
Transport and Distribution
Hydroxyproline is transported and distributed within cells and tissues through specific transporters and binding proteins. In the small intestine, hydroxyproline-containing peptides are transported into enterocytes by peptide transporters, while free hydroxyproline is taken up by the Na±dependent system IMINO transporter . Once inside the cells, hydroxyproline is distributed to various tissues, including skin, bone, and cartilage, where it contributes to collagen synthesis and maintenance .
Subcellular Localization
Hydroxyproline is localized in the extracellular matrix, particularly in the collagen fibers of connective tissues . It is also found in the cell walls of certain plant cells, where it plays a role in maintaining cell wall integrity . The subcellular localization of hydroxyproline is directed by targeting signals and post-translational modifications, such as hydroxylation, which ensure its proper incorporation into collagen and other proteins .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Hydroxyprolin kann durch die Hydroxylierung von Prolin synthetisiert werden. Dieser Prozess beinhaltet das Enzym Prolylhydroxylase, das die Addition einer Hydroxylgruppe zum Gamma-Kohlenstoff von Prolin katalysiert. Die Reaktion findet im Lumen des endoplasmatischen Retikulums statt und erfordert molekularen Sauerstoff, zweiwertiges Eisen und Ascorbinsäure als Kofaktoren .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise die Hydrolyse von Kollagen. Kollagen wird mit starken Säuren oder Basen behandelt, um es in seine Bestandteile, einschließlich this compound, aufzuspalten. Diese Methode ist aufgrund der Fülle an Kollagen in tierischen Geweben weit verbreitet .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Hydroxyprolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Pyrrol-2-carbonsäure oxidiert werden.
Reduktion: Reduktion von this compound kann Prolin ergeben.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Verschiedene Reagenzien können je nach gewünschter Substitution verwendet werden, z. B. Säurechloride für Acylierungsreaktionen.
Hauptprodukte:
Oxidation: Pyrrol-2-carbonsäure.
Reduktion: Prolin.
Substitution: Verschiedene substituierte Prolin-Derivate.
Vergleich Mit ähnlichen Verbindungen
Proline: The precursor to hydroxyproline, differing by the presence of a hydroxyl group.
Hydroxylysine: Another hydroxylated amino acid found in collagen, playing a similar role in stabilizing the collagen structure.
Lysine: The precursor to hydroxylysine, differing by the presence of a hydroxyl group.
Uniqueness of Hydroxyproline: Hydroxyproline is unique in its ability to stabilize the collagen triple helix through hydrogen bonding. This property is not shared by proline or lysine, making hydroxyproline essential for the structural integrity of collagen .
Eigenschaften
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-07-4 | |
| Record name | L-Proline, 4-hydroxy-, (4R)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10883225 | |
| Record name | Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | Hydroxyproline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14832 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
618-28-0, 51-35-4 | |
| Record name | DL-Hydroxyproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Hydroxyproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Hydroxyproline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYPROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB44WO89X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
274°C, 274 - 275 °C | |
| Record name | Hydroxyproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ascorbic acid deficiency (scurvy) affect collagen synthesis and hydroxyproline levels?
A1: Ascorbic acid is crucial for prolyl hydroxylase, the enzyme responsible for converting proline to hydroxyproline. In scurvy, this conversion is impaired, leading to the formation of partially hydroxylated collagen. [] This unstable collagen is prone to degradation, explaining the reduced collagen levels and increased urinary excretion of hydroxyproline-deficient peptides observed in scurvy. []
Q2: What is the significance of the hydroxyproline:creatinine ratio in urine?
A2: This ratio is a valuable marker of collagen metabolism, reflecting the balance between collagen synthesis and degradation. It's particularly useful in assessing growth disorders in children, as urinary hydroxyproline excretion correlates with growth velocity. [, , ] Elevated levels of this ratio can indicate increased collagen breakdown, as seen in certain medical conditions. [, , ]
Q3: Does the location of hydroxyproline within collagen affect its stability?
A4: Yes, the position of hydroxyproline within the collagen triple helix influences stability. While 4-hydroxyproline in the Y position of the Gly-X-Y triplet repeat is known to enhance stability, its presence in the X position, as seen in the cuticle collagen of Riftia pachyptila, can decrease stability. []
Q4: How is hydroxyproline metabolism implicated in hepatocellular carcinoma (HCC)?
A5: Research suggests that proline metabolism, including hydroxyproline, is significantly altered in HCC. [] Hypoxia, a common feature of the tumor microenvironment, upregulates proline synthesis and leads to hydroxyproline accumulation. [] This accumulation promotes tumor progression and resistance to the chemotherapy drug sorafenib. []
Q5: Can hydroxyproline levels serve as a potential biomarker for early-onset myocardial infarction (MI)?
A6: Preliminary research using high-performance liquid chromatography coupled with mass spectrometry suggests that decreased serum levels of 4-hydroxyproline are associated with MI. [] This finding points to 4-hydroxyproline as a potential biomarker for early MI detection, though further validation is needed. []
Q6: What role does hydroxyproline play in wound healing?
A7: Hydroxyproline is a major component of collagen, which provides structural support during wound healing. Studies on rat models show that the level of mucosal hydroxyproline peaks during the early stages of healing after gastric lesions. [] While some antiulcer drugs may delay healing and affect hydroxyproline levels, others, like sucralfate, promote healing without significantly impacting hydroxyproline. []
Q7: How is hydroxyproline metabolism linked to the Hypoxia-Inducible Factor (HIF) pathway?
A8: Hydroxyproline metabolism and the HIF pathway, crucial for cellular adaptation to low oxygen, are interconnected. Hydroxyproline, specifically trans-4-hydroxy-L-proline, can inhibit the enzyme ALDH4A1, responsible for proline and hydroxyproline degradation. [] This inhibition could indirectly influence HIF activity. [] Additionally, increased hydroxyproline levels can stabilize HIF-1α, likely by inhibiting its degradation, further linking hydroxyproline to the HIF response. []
Q8: How is hydroxyproline quantified in biological samples?
A9: Various methods are employed for hydroxyproline quantification. These include colorimetric assays, often based on the oxidation of hydroxyproline to a pyrrole derivative, and chromatographic techniques like high-performance liquid chromatography (HPLC). [, , ] These methods can be coupled with various detection methods, including UV detection, for accurate quantification. []
Q9: What are the challenges and considerations when measuring hydroxyproline?
A10: Accurate hydroxyproline measurement requires careful consideration of potential sources of error. For instance, diet can significantly influence urinary hydroxyproline levels. [] Analytical methods should be rigorously validated for accuracy, precision, and specificity to ensure reliable results. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)
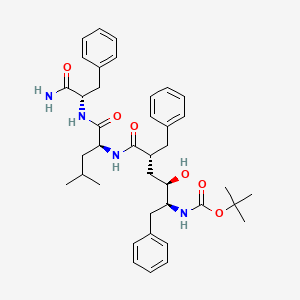
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)
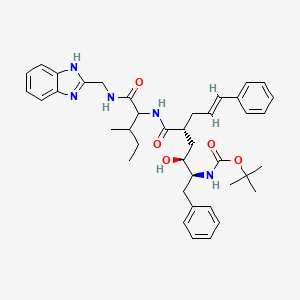
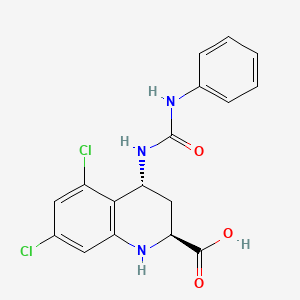

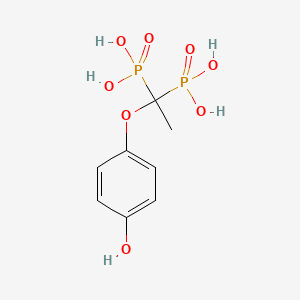
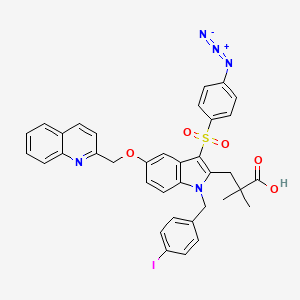
![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)
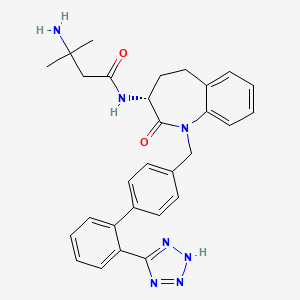
![2-[2-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1673918.png)
